molecular formula C11H11FN2O2 B1212183 6-Fluoro-DL-tryptophan CAS No. 343-92-0

6-Fluoro-DL-tryptophan

Cat. No.: B1212183
CAS No.: 343-92-0
M. Wt: 222.22 g/mol
InChI Key: YMEXGEAJNZRQEH-UHFFFAOYSA-N
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Description

6-Fluoro-DL-tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by the substitution of a fluorine atom at the 6th position of the indole ring. This compound has the molecular formula C11H11FN2O2 and a molecular weight of 222.22 g/mol . It is known for its applications in biochemical research, particularly in the study of serotonin pathways and protein dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-DL-tryptophan typically involves the fluorination of tryptophan derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as crystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted tryptophan analogs .

Mechanism of Action

The mechanism of action of 6-Fluoro-DL-tryptophan involves its interaction with serotonin pathways. By inhibiting the synthesis of serotonin, it allows researchers to study the effects of reduced serotonin levels in the brain. The fluorine atom’s presence enables tracking using 19F NMR spectroscopy, providing insights into protein behavior and interactions .

Comparison with Similar Compounds

  • 5-Fluoro-DL-tryptophan
  • 5-Fluoro-L-tryptophan
  • 6-Fluorotryptamine hydrochloride

Comparison: 6-Fluoro-DL-tryptophan is unique due to the specific position of the fluorine atom on the indole ring, which influences its biochemical properties and interactions. Compared to 5-Fluoro-DL-tryptophan and 5-Fluoro-L-tryptophan, the 6-fluoro derivative offers distinct advantages in NMR studies due to the fluorine atom’s position, providing clearer insights into protein dynamics .

Properties

IUPAC Name

2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXGEAJNZRQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874167
Record name 6-Fluorotryptophan
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7730-20-3, 343-92-0
Record name 6-Fluorotryptophan
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Record name 6-Fluorotryptophan
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Record name 6-Fluorotryptophan, DL-
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Record name 7730-20-3
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Record name 6-fluoro-DL-tryptophan
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Record name 6-FLUOROTRYPTOPHAN, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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